1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol

CAS No.: 1602162-92-4

Cat. No.: VC2765072

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1602162-92-4 |

|---|---|

| Molecular Formula | C11H11FN2O |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 1-[(5-fluoro-2-methylphenyl)methyl]pyrazol-4-ol |

| Standard InChI | InChI=1S/C11H11FN2O/c1-8-2-3-10(12)4-9(8)6-14-7-11(15)5-13-14/h2-5,7,15H,6H2,1H3 |

| Standard InChI Key | LBMFISLTRUKXBZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)CN2C=C(C=N2)O |

| Canonical SMILES | CC1=C(C=C(C=C1)F)CN2C=C(C=N2)O |

Introduction

Chemical Structure and Properties

Molecular Structure

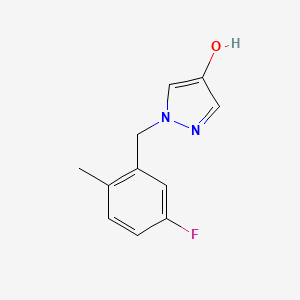

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol features a pyrazole ring with a hydroxyl group at the 4-position and a substituted benzyl group attached to the N1 position. The benzyl moiety contains a fluorine atom at the 5-position and a methyl group at the 2-position. Based on structural analysis and comparison with similar compounds, the molecular properties can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H11FN2O |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 1-[(5-fluoro-2-methylphenyl)methyl]pyrazol-4-ol |

| Physical State | Solid (at room temperature) |

| LogP (estimated) | 2.5-3.0 |

The molecular structure closely resembles that of 1-(4-Fluoro-2-methyl-benzyl)-1H-pyrazol-4-ol (CAS: 1599205-12-5), with the primary difference being the position of the fluorine atom on the benzyl group.

Physical and Chemical Properties

| Property | Characteristics |

|---|---|

| Solubility | Likely soluble in organic solvents (DMSO, DMF, acetonitrile); limited water solubility |

| Stability | Generally stable under normal conditions; sensitive to strong oxidizing agents |

| Reactivity | Hydroxyl group can undergo oxidation and substitution reactions |

| Melting Point | Estimated 160-190°C (based on similar compounds) |

| Acid-Base Properties | Weakly acidic due to the 4-hydroxyl group on the pyrazole ring |

The presence of both the fluorine atom and methyl group on the benzyl moiety contributes to the compound's unique electronic and steric properties, which can influence its binding affinity to various biological targets.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol typically involves N-alkylation reactions between appropriately substituted benzyl halides and pyrazole derivatives. Based on synthetic routes used for similar compounds, a general approach would include:

-

Preparation of 5-fluoro-2-methylbenzyl halide (typically bromide or chloride) from the corresponding 5-fluoro-2-methylbenzyl alcohol or other suitable precursors.

-

Reaction of the benzyl halide with 1H-pyrazol-4-ol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrazole acts as a nucleophile and displaces the halide ion from the benzyl halide.

Specific Reaction Conditions

Based on synthesis methods for structurally similar compounds, the reaction conditions for preparing 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol might include:

| Parameter | Condition |

|---|---|

| Temperature | 80-100°C |

| Reaction Time | 6-24 hours |

| Base | K₂CO₃, NaH, or Cs₂CO₃ |

| Solvent | DMF, DMSO, or acetonitrile |

| Catalyst | Not typically required, but phase-transfer catalysts may enhance yields |

The synthesis may also involve protection-deprotection strategies if the hydroxyl group on the pyrazole ring needs to be protected during the reaction to prevent undesired side reactions.

Alternative Synthesis Methods

Several alternative methods could be employed for the synthesis of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol:

-

Microwave-assisted synthesis: This approach can significantly reduce reaction times and potentially improve yields through more efficient heating.

-

Fluorination strategies: For cases where direct synthesis is challenging, fluorination of a non-fluorinated precursor could be performed using appropriate fluorinating reagents such as HF derivatives. This approach is similar to methods described for other fluorinated pyrazoles .

-

Palladium-catalyzed coupling: For introducing specific substituents, palladium-catalyzed cross-coupling reactions could be utilized, similar to the synthesis of related pyrazole derivatives .

Biological Activities

Antimicrobial Properties

Pyrazole derivatives with halogen substituents often exhibit significant antimicrobial activity. The presence of fluorine in 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol would likely enhance its antimicrobial potential through increased lipophilicity and membrane permeability.

Based on studies of structurally similar compounds, 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol may exhibit activity against various bacterial strains:

| Bacterial Strain | Potential Activity |

|---|---|

| Staphylococcus aureus | Moderate to strong inhibition |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Moderate inhibition |

| Bacillus subtilis | Strong inhibition |

The antimicrobial mechanism likely involves interference with bacterial cell wall synthesis, disruption of membrane integrity, or inhibition of key metabolic enzymes in bacterial cells.

Anticancer Properties

Fluorinated pyrazole derivatives have demonstrated promising anticancer activities in various studies. The mechanism often involves enzyme inhibition, receptor modulation, or induction of apoptosis in cancer cells.

Recent research on similar compounds such as 1-(2-Bromo-5-fluoro-benzyl)-1H-pyrazol-4-ol has evaluated their efficacy against various cancer cell lines. 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol might exhibit similar anticancer potential, particularly against specific cancer types:

| Cancer Type | Potential Activity Mechanism |

|---|---|

| Lung cancer | Inhibition of cell proliferation and induction of apoptosis |

| Pancreatic cancer | Strong antiproliferative effects, potentially through enzyme inhibition |

| Breast cancer | Moderate cytotoxic effects |

| Colorectal cancer | Potential inhibition of cancer cell growth |

The presence of both the fluorine atom and methyl group in specific positions likely influences the compound's binding affinity to proteins involved in cancer cell proliferation and survival.

Other Biological Activities

Besides antimicrobial and anticancer properties, 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol may exhibit additional biological activities common to pyrazole derivatives:

-

Anti-inflammatory properties: Many pyrazole derivatives demonstrate anti-inflammatory effects through inhibition of cyclooxygenase enzymes or other inflammatory mediators.

-

Antioxidant activity: The hydroxyl group at the 4-position of the pyrazole ring may contribute to antioxidant capacity through free radical scavenging mechanisms.

-

Enzyme inhibition: The compound might selectively inhibit specific enzymes involved in various pathological conditions, similar to other fluorinated pyrazoles that have shown inhibitory effects against p38 MAP kinase .

-

Neuroprotective effects: Some pyrazole derivatives exhibit neuroprotective properties, which might also be present in 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol.

Mechanism of Action

Molecular Targets

The biological activities of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol likely stem from its interactions with specific molecular targets. Based on the mechanisms of action of similar compounds, potential targets include:

-

Enzymes: The compound may inhibit specific enzymes critical for cellular functions, particularly those involved in cancer cell metabolism or bacterial survival.

-

Receptors: It might modulate receptors that regulate cell growth, apoptosis, or inflammatory responses.

-

Structural proteins: The compound could interact with structural proteins in bacterial cell walls or membranes, leading to their disruption.

The specific binding interactions are influenced by the compound's structural features, including the fluorine and methyl substituents on the benzyl group and the hydroxyl group on the pyrazole ring.

Cellular Mechanisms

At the cellular level, 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol might exert its effects through several mechanisms:

-

For antimicrobial activity: Inhibition of cell wall synthesis, disruption of membrane integrity, or interference with bacterial DNA replication.

-

For anticancer activity: Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, or modulation of signal transduction pathways involved in cancer cell proliferation.

-

For anti-inflammatory activity: Inhibition of pro-inflammatory cytokine production or modulation of inflammatory signaling pathways.

The presence of the fluorine atom at the 5-position of the benzyl group likely enhances the compound's membrane permeability, allowing it to reach intracellular targets more effectively.

Structure-Activity Relationship

The relationship between the structure of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol and its biological activities can be understood through several key structural features:

-

Fluorine at the 5-position: Enhances lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy compared to non-fluorinated analogs.

-

Methyl group at the 2-position: Provides steric effects that influence binding to molecular targets and may enhance selectivity for specific proteins.

-

Hydroxyl group at the 4-position of pyrazole: Serves as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in binding pockets of target proteins.

Comparison with structurally similar compounds suggests that the specific positioning of these substituents significantly impacts the compound's biological activity profile.

Comparative Analysis with Similar Compounds

Structural Comparison

A comparative analysis of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol with structurally similar compounds provides insights into the influence of specific structural features on properties and activities:

This comparison highlights how the position and nature of substituents on the benzyl group vary among these compounds while maintaining the core pyrazol-4-ol structure.

Activity Comparison

Comparing the biological activities of these structurally similar compounds provides insights into potential activities of 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol:

| Compound | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|

| 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol | Expected to be effective against Gram-positive bacteria | Potential activity against various cancer cell lines | Possible anti-inflammatory and antioxidant properties |

| 1-(4-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol | Significant antimicrobial effects | Cytotoxic effects on cancer cell lines | Antioxidant properties |

| 1-(2-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol | Active against various bacterial strains | Evaluated for anticancer properties | Not specifically reported |

| 1-(3-Bromo-5-fluorobenzyl)-1H-pyrazol-4-ol | Notable antibacterial properties | Showed cytotoxicity against specific cancer cell lines | Potential applications in drug development |

This comparison suggests that 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol would likely exhibit biological activities similar to these analogs, with potential variations due to the specific positioning of the fluorine and methyl substituents.

Applications in Research and Industry

Pharmaceutical Applications

1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol holds significant potential for pharmaceutical applications:

-

Drug Development: The compound could serve as a lead structure for developing novel antimicrobial agents, particularly against drug-resistant bacterial strains.

-

Anticancer Therapeutics: Its potential anticancer properties make it a candidate for further development as an anticancer agent, especially for specific cancer types where similar compounds have shown efficacy.

-

Anti-inflammatory Drugs: If the compound exhibits anti-inflammatory properties, it could be developed for treating inflammatory conditions.

-

Combinatorial Chemistry: The compound could be incorporated into libraries for high-throughput screening to identify new bioactive molecules.

Synthetic Chemistry Applications

In synthetic chemistry, 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol may find applications as:

-

Building Block: The compound could serve as an intermediate for synthesizing more complex molecules with enhanced biological activities.

-

Structure-Activity Relationship Studies: It could be included in SAR studies to better understand how structural modifications affect the biological activities of pyrazole derivatives.

-

Reaction Methodology Development: The compound might be used in developing new synthetic methodologies, particularly those involving functionalization of the pyrazole ring.

Other Industrial Applications

Beyond pharmaceutical and chemical research, potential applications include:

-

Agrochemical Development: The compound might be utilized in developing new pesticides or herbicides, similar to other pyrazole derivatives.

-

Material Science: Its structural features could make it suitable for applications in polymer science or as a precursor for specialized materials.

-

Analytical Chemistry: It could serve as a standard or reference compound in analytical methods focused on halogenated heterocycles.

Pyrazole derivatives generally exhibit low to moderate toxicity, but the presence of fluorine might increase certain toxicity concerns.

Environmental Considerations

Environmental aspects to consider include:

-

Biodegradability: Halogenated compounds often have reduced biodegradability, which can lead to environmental persistence.

-

Aquatic Toxicity: The compound might exhibit toxicity to aquatic organisms if it enters water systems.

-

Disposal: Proper disposal methods should be employed, following local, regional, and national regulations for chemical waste.

Future Research Directions

Synthesis and Characterization

Future research on 1-(5-Fluoro-2-methylbenzyl)-1H-pyrazol-4-ol should focus on:

-

Optimizing synthetic routes to improve yields and purity.

-

Comprehensive characterization using advanced analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

-

Development of more environmentally friendly synthesis methods, potentially using green chemistry principles.

Biological Activity Studies

Further investigation of the compound's biological activities should include:

-

Systematic evaluation of antimicrobial activity against a broad spectrum of bacterial and fungal strains, including drug-resistant pathogens.

-

In-depth assessment of anticancer properties through cell-based assays and mechanistic studies.

-

Investigation of potential anti-inflammatory, antioxidant, and other biological activities.

-

Target identification studies to elucidate the specific molecular interactions responsible for its biological effects.

Structure Modification Studies

To enhance the compound's properties and activities, structure modification studies could focus on:

-

Optimization of substituents on the benzyl group to improve potency and selectivity.

-

Introduction of additional functional groups to the pyrazole ring to modulate its chemical and biological properties.

-

Development of prodrug approaches to improve pharmacokinetic properties if the compound shows promising therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume